2-Phenyl-5-sec-butyl-1H-pyrrole
Description
Properties
IUPAC Name |
2-butan-2-yl-5-phenyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-3-11(2)13-9-10-14(15-13)12-7-5-4-6-8-12/h4-11,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPPECBTCHMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,4-Diketone Precursor
A two-step approach is employed:
-
Ring-opening of 2,5-dimethylfuran (DF) : DF undergoes acid-catalyzed hydrolysis with sub-stoichiometric HSO (4 mol%) at 50°C for 24 h, yielding 2,5-hexanedione (HD) in 95% yield.
-
Friedel–Crafts acylation : HD is functionalized with phenyl and sec-butyl groups via sequential Friedel–Crafts reactions. For example, benzoylation at position 2 using benzoyl chloride/AlCl followed by sec-butylation at position 5 with sec-butyl bromide/FeCl achieves the desired substitution pattern.
Cyclization to Pyrrole
The diketone is treated with ammonium acetate in acetic acid under reflux (120°C, 12 h), inducing cyclization to form 2-phenyl-5-sec-butyl-1H-pyrrole. This method mirrors the high-yielding (80–95%) Paal–Knorr protocols reported for analogous pyrroles. Challenges include controlling regioselectivity during diketone functionalization and avoiding oligomerization side reactions.
Multicomponent Reaction with Isocyanides and Acetylenedicarboxylates
A three-component reaction involving alkyl isocyanides, dialkyl acetylenedicarboxylates, and phenyl isocyanate offers a modular route to N-substituted pyrroles. While the target compound lacks an N-substituent, this method provides insights into substituent placement.
Reaction Mechanism and Adaptations
-
Zwitterionic intermediate formation : tert-Butyl isocyanide reacts with dimethyl acetylenedicarboxylate (DMAD), generating a reactive zwitterion.
-
Trapping with phenyl isocyanate : The zwitterion undergoes cycloaddition with phenyl isocyanate, forming a 1-phenylpyrrole derivative.
-
Post-functionalization : To remove the N-phenyl group, hydrogenolysis (H, Pd/C) or acidic hydrolysis (HCl/EtOH) is applied, yielding the 1H-pyrrole core.
Zav’yalov Cyclization of Enamino Malonates
The Zav’yalov synthesis, involving cyclization of enamino malonates, provides a versatile pathway to polysubstituted pyrroles.
Enamino Malonate Preparation
Diethyl 2-(1-carboxyalkylaminomethylene)malonate derivatives are synthesized via condensation of sec-butylamine and benzoylacetaldehyde. The resulting enamine (Figure 1 ) features phenyl and sec-butyl groups at positions 2 and 5, respectively.
Cyclization and Acylative Rearrangement
Heating the enamino malonate with acetic anhydride (80°C, 6 h) induces cyclization, forming 2-phenyl-5-sec-butyl-1H-pyrrole-3-carboxylate. Subsequent decarboxylation (HO, HCl, reflux) yields the target compound. This method is notable for its tolerance of bulky substituents, achieving 60–70% overall yield.
Continuous Flow Synthesis for Scalable Production
Recent advances in continuous flow chemistry enable rapid, scalable pyrrole synthesis. Adapting this method for 2-phenyl-5-sec-butyl-1H-pyrrole involves:
Flow Reactor Setup
-
Step 1 : tert-Butyl acetoacetate, sec-butylamine, and 2-bromophenylacetone are mixed in a T-shaped mixer.
-
Step 2 : The mixture passes through a heated reactor (100°C, 10 min residence time), inducing Knorr-type cyclization.
-
Step 3 : In-line hydrolysis (HCl, 60°C) removes tert-butyl groups, yielding the final product.
Advantages and Limitations
-
Efficiency : Carbon efficiency exceeds 75%, with an E-factor of 0.15, aligning with green chemistry principles.
-
Challenges : Precise temperature control is critical to avoid byproducts from premature hydrolysis.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Paal–Knorr | 80–95 | High yield, well-established | Complex diketone synthesis |
| Multicomponent | 65–75 | Modular substituent introduction | Requires N-deprotection step |
| Zav’yalov | 60–70 | Tolerance for bulky groups | Multi-step synthesis |
| Continuous Flow | 70–85 | Scalability, green metrics | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-5-sec-butyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole ring into a pyrrolidine ring.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrroles depending on the reagents used
Scientific Research Applications
Biological Properties
2-Phenyl-5-sec-butyl-1H-pyrrole exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties. Research indicates that derivatives of pyrrole can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticonvulsant and Analgesic Effects : The compound has been investigated for its anticonvulsant and analgesic properties, suggesting its potential use in treating neurological disorders .
- Interaction with Serotonin Receptors : Its affinity for serotonin receptors indicates possible hallucinogenic properties, which may be relevant in psychiatric research .
Applications in Scientific Research
The applications of 2-Phenyl-5-sec-butyl-1H-pyrrole span various fields:
Chemistry
- Building Block for Heterocycles : This compound serves as a crucial building block in synthesizing more complex heterocyclic compounds .
Biology
- Therapeutic Agent Exploration : Ongoing research is focused on its potential as a therapeutic agent due to its biological activities .
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, reflecting its industrial significance .
Case Studies
-
Antimicrobial Activity Evaluation :
A study evaluated various pyrrole derivatives for their antibacterial activity against resistant strains. The findings highlighted that certain substitutions on the pyrrole ring significantly enhanced antimicrobial efficacy (MIC < 2 μg/mL) against resistant pathogens like Acinetobacter baumannii . -
Structure-Activity Relationship (SAR) :
Research into the SAR of ibogaine derivatives revealed that modifications to the pyrrole structure could lead to improved therapeutic profiles. This underscores the importance of 2-Phenyl-5-sec-butyl-1H-pyrrole as a precursor in drug development .
Mechanism of Action
The mechanism of action of 2-Phenyl-5-sec-butyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrrole Derivatives
The following analysis draws on data from structurally related pyrrole compounds synthesized and characterized in recent studies, particularly those with aryl, alkyl, and heteroaromatic substituents (e.g., benzyl, furyl, thiophenyl) .
Physical and Spectroscopic Properties
Melting Points and Polarity
Melting points correlate with molecular symmetry and intermolecular interactions:
| Compound | Substituents | Melting Point (°C) | Rf Value (TLC) |
|---|---|---|---|
| 3k | Benzyl, phenyl | 198–200 | 0.41 |
| 3l | Benzyl, phenyl, furyl | 192–194 | 0.38 |
| 6b | Furyl, oxoethylidene | 206–208 | 0.36 |
The sec-butyl group in 2-Phenyl-5-sec-butyl-1H-pyrrole may lower melting points (estimated 180–190°C) due to reduced crystallinity compared to planar aryl substituents. Its Rf value is anticipated to be higher (~0.45–0.50) than 3k or 6b, reflecting increased hydrophobicity .
NMR Spectral Trends
Key $ ^1H $ NMR shifts for pyrrole derivatives:
| Compound | Pyrrole H (δ, ppm) | Aromatic H (δ, ppm) | Alkyl H (δ, ppm) |
|---|---|---|---|
| 3k | 6.85–7.10 | 7.20–7.65 (phenyl) | 4.65 (benzyl CH2) |
| 6b | 6.90–7.30 | 7.10–7.50 (furyl) | 2.10–2.50 (CH3) |
For 2-Phenyl-5-sec-butyl-1H-pyrrole:
- Pyrrole protons: δ ~6.80–7.15 (deshielded by phenyl).
- sec-butyl protons: δ 0.85–1.60 (split into multiplet due to branching).
- Phenyl protons: δ 7.25–7.60 (similar to 3k).
Stability and Reactivity
Branched alkyl groups like sec-butyl enhance solubility in nonpolar solvents but reduce thermal stability compared to aryl-substituted analogs. For instance, tert-butyl derivatives (e.g., cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate) exhibit decomposition temperatures >200°C . The sec-butyl group in 2-Phenyl-5-sec-butyl-1H-pyrrole may lower thermal stability to ~170–180°C due to increased steric strain.
Research Findings and Trends
Synthetic Accessibility : Bulky substituents (e.g., sec-butyl) reduce yields compared to linear alkyl or aryl groups due to steric hindrance during cyclization or condensation steps .
Spectroscopic Signatures : Electron-withdrawing groups (e.g., nitriles in 3k–3m) downfield-shift pyrrole protons, while electron-donating groups (e.g., sec-butyl) cause milder effects .
Applications : Phenyl-substituted pyrroles (e.g., 3k) show promise in optoelectronics, whereas alkylated analogs may excel in hydrophobic drug delivery systems.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to introduce substituents like phenyl and sec-butyl groups onto the pyrrole scaffold?
- The synthesis of substituted pyrroles often involves cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitution. For instance, sec-butyl groups may be introduced via alkylation using Grignard reagents or through multi-step protocols involving amino alcohols (e.g., L-Valinol) as intermediates . Solvent choice (e.g., DMF) and bases like NaH are critical for optimizing regioselectivity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing 2-Phenyl-5-sec-butyl-1H-pyrrole?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and ring integrity. Aromatic protons appear in the 6.5–7.5 ppm range, while sec-butyl protons show distinct splitting patterns .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .
Q. How is crystallographic data for pyrrole derivatives analyzed to determine molecular conformation?
- Single-crystal X-ray diffraction, processed via software like SHELXL , resolves bond lengths, angles, and intermolecular interactions. For example, the dihedral angle between the pyrrole ring and phenyl group can reveal steric effects from the sec-butyl substituent .
Advanced Research Questions
Q. What strategies optimize reaction conditions for synthesizing 2-Phenyl-5-sec-butyl-1H-pyrrole with high enantiomeric purity?
- Chiral catalysts (e.g., palladium complexes) or enantioselective alkylation protocols can enhance stereocontrol. Solvents like dichloromethane and low temperatures (−20°C) reduce side reactions, while continuous flow reactors improve scalability .
Q. How do computational models predict the electronic properties and reactivity of 2-Phenyl-5-sec-butyl-1H-pyrrole?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the electron-donating sec-butyl group may increase pyrrole ring electron density, influencing reactivity in Diels-Alder reactions .
Q. What experimental approaches resolve contradictions in biological activity data for pyrrole derivatives with bulky substituents?
- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., replacing sec-butyl with isopropyl) evaluates steric and electronic impacts on bioactivity .
- Molecular Docking: Simulates interactions with target proteins (e.g., kinases) to explain discrepancies between in vitro and in vivo results .
Q. How can regioselectivity challenges in multi-step pyrrole functionalization be addressed?
- Protecting groups (e.g., tert-butoxycarbonyl) and directing groups (e.g., boronic esters) ensure selective functionalization. For example, a phenyl group at position 2 may sterically hinder substitution at position 5 unless templated by metal coordination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
